![molecular formula C6H12N2O4S2 B603139 1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate CAS No. 119752-83-9](/img/structure/B603139.png)
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is a bicyclic organic compound known for its unique structure and versatile applications. It is a highly nucleophilic tertiary amine base, often used as a catalyst and reagent in various chemical reactions. This compound is also known for its role in polymerization and organic synthesis.
作用机制
Target of Action
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate, also known as 1,4-Diazoniabicyclo[2.2.2]octane-1,4-disulfinate, is a highly nucleophilic tertiary amine base . It is used as a catalyst and reagent in polymerization and organic synthesis . The primary targets of this compound are the reactants in these processes, where it acts as a catalyst to promote a variety of coupling reactions .
Mode of Action
The compound interacts with its targets through its nucleophilic properties. The amine centers are unhindered, making the nucleophilicity of the amine high . This allows it to promote a variety of coupling reactions . It is also used as a building block for the preparation of 1,4-disubstituted piperazines .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving coupling reactions. For example, it is used as a nucleophilic catalyst for the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . It also catalyzes Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,4-Diazabicyclo[22It is known that the compound is soluble in water and is hygroscopic , which could influence its bioavailability.
Result of Action
The result of the compound’s action is the promotion of various organic reactions. As a catalyst, it speeds up these reactions without being consumed in the process . As a reagent, it contributes to the formation of new compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, due to its high hygroscopicity, the compound must be stored under an inert gas atmosphere in a refrigerator . It also has a tendency to sublime at room temperature and reacts with CO2 and air moisture . These factors can affect the compound’s action, efficacy, and stability.
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with sulfur dioxide. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in water and then adding sulfur dioxide gas under controlled conditions. The resulting product is then crystallized by slow evaporation of water at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with sulfur dioxide. The process is optimized for high yield and purity, often using automated systems to control the reaction parameters and ensure consistent product quality.
化学反应分析
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It participates in nucleophilic substitution reactions due to its high nucleophilicity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfonate derivatives.
Reduction: 1,4-diazabicyclo[2.2.2]octane.
Substitution: Various substituted amines and amides.
科学研究应用
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
相似化合物的比较
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups.
1,8-Diazabicyclo[5.4.0]undec-7-ene: A larger bicyclic compound with different reactivity.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate is unique due to its high nucleophilicity and ability to act as a strong base and catalyst in various chemical reactions. Its structure allows for efficient electron donation, making it a valuable reagent in both academic and industrial research .
属性
IUPAC Name |
1,4-diazoniabicyclo[2.2.2]octane-1,4-disulfinate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4S2/c9-13(10)7-1-2-8(5-3-7,6-4-7)14(11)12/h1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWISEVUOFYXWFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CC[N+]1(CC2)S(=O)[O-])S(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119752-83-9 |
Source


|
| Record name | 1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
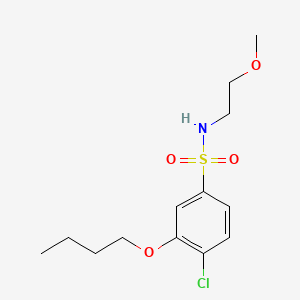
![1-Phenyl-4-[(4-propoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B603057.png)
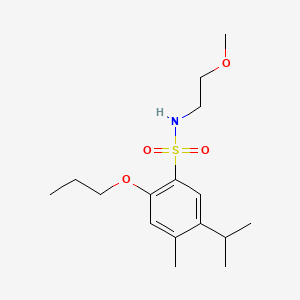
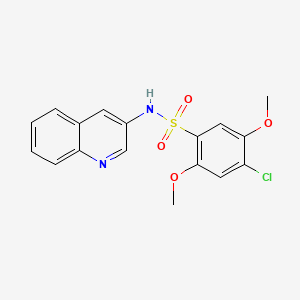
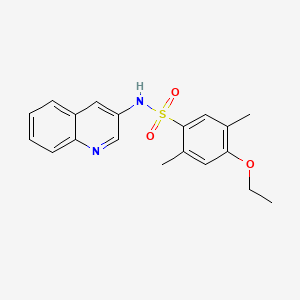
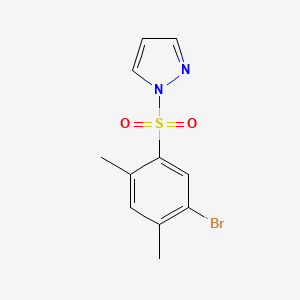
![1-[(5-isopropyl-4-methyl-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B603069.png)
amine](/img/structure/B603071.png)
amine](/img/structure/B603072.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B603073.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B603074.png)
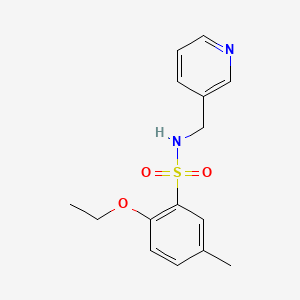
amine](/img/structure/B603078.png)
![[(2,4-Dichlorophenyl)sulfonyl]bis(2-hydroxyethyl)amine](/img/structure/B603079.png)
